molecular formula C17H21N3O5S B12779977 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-((hydroxymethyl)amino)-2-phenylacetamido)-3,3-dimethyl-7-oxo- CAS No. 801184-37-2

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-((hydroxymethyl)amino)-2-phenylacetamido)-3,3-dimethyl-7-oxo-

Cat. No.: B12779977
CAS No.: 801184-37-2
M. Wt: 379.4 g/mol
InChI Key: PPDSZSLHECQOQQ-UKAJUAJCSA-N
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Description

BZQ6KN4HCA, also known as N-Methylol-.alpha.-aminobenzylpenicillin, is a compound with a molecular formula of C17H21N3O5S and a molecular weight of 379.431 . This compound is a derivative of penicillin, a well-known antibiotic, and has unique properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylol-.alpha.-aminobenzylpenicillin involves the reaction of penicillin derivatives with formaldehyde and an amine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Methylol-.alpha.-aminobenzylpenicillin follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methylol-.alpha.-aminobenzylpenicillin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reactions typically carried out at room temperature.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reactions often conducted under an inert atmosphere to prevent oxidation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), with reactions usually performed in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-Methylol-.alpha.-aminobenzylpenicillin has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial properties and its interactions with biological molecules.

    Medicine: Explored for its potential use as an antibiotic and for its ability to inhibit bacterial growth.

    Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-Methylol-.alpha.-aminobenzylpenicillin involves its interaction with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria. The compound targets the penicillin-binding proteins (PBPs) on the bacterial cell membrane, disrupting the synthesis of the cell wall and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: A widely used antibiotic with a similar mechanism of action but different chemical structure.

    Ampicillin: Another penicillin derivative with broader antibacterial activity.

    Amoxicillin: A penicillin derivative with improved oral bioavailability.

Uniqueness

N-Methylol-.alpha.-aminobenzylpenicillin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other penicillin derivatives. Its ability to form stable complexes with certain metal ions and its potential for use in various chemical reactions also distinguish it from other similar compounds.

Properties

CAS No.

801184-37-2

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-(hydroxymethylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C17H21N3O5S/c1-17(2)12(16(24)25)20-14(23)11(15(20)26-17)19-13(22)10(18-8-21)9-6-4-3-5-7-9/h3-7,10-12,15,18,21H,8H2,1-2H3,(H,19,22)(H,24,25)/t10?,11-,12+,15-/m1/s1

InChI Key

PPDSZSLHECQOQQ-UKAJUAJCSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C

Origin of Product

United States

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